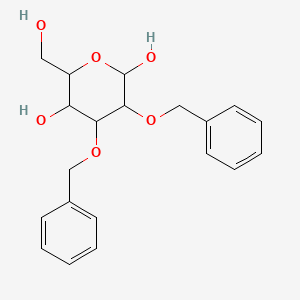
(3R,4S,5R,6R)-3,4-Bis(benzyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-2,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S,5R,6R)-3,4-Bis(benzyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-2,5-diol is a useful research compound. Its molecular formula is C20H24O6 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3R,4S,5R,6R)-3,4-Bis(benzyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-2,5-diol , with CAS number 4132-28-9, belongs to a class of polyol compounds that exhibit significant biological activity. This article reviews the biological properties of this compound based on diverse research findings and case studies.
- Molecular Formula : C₃₄H₃₆O₆
- Molecular Weight : 540.65 g/mol
- Structure : The compound features multiple benzyloxy groups that enhance its solubility and reactivity.
Antimicrobial Properties
Recent studies indicate that compounds similar to this compound exhibit antimicrobial activity. For instance:
- A study conducted on structurally related compounds demonstrated inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, suggesting potential applications in antimicrobial therapies .
Antioxidant Activity
The antioxidant properties of this compound have been evaluated through various assays:
- DPPH Radical Scavenging Assay : The compound showed a significant ability to scavenge DPPH radicals, indicating its potential as a natural antioxidant .
- ABTS Assay : Similar results were obtained using the ABTS assay, where the compound's ability to neutralize free radicals was confirmed .
Cytotoxicity Studies
Cytotoxicity assays reveal that this compound exhibits selective cytotoxic effects:
- Cancer Cell Lines : In vitro studies demonstrated that the compound selectively induced apoptosis in various cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
Case Study 1: Antimicrobial Efficacy
In a controlled study involving the application of the compound against Mycobacterium tuberculosis, it was found to reduce mycobacterial viability significantly. The mechanism was attributed to the disruption of mycolic acid transport pathways within the bacterial cell wall .
Case Study 2: Antioxidant Mechanism
A detailed investigation into the antioxidant mechanism revealed that the compound's hydroxymethyl group plays a pivotal role in electron donation processes that neutralize reactive oxygen species (ROS). This property is particularly beneficial in preventing oxidative stress-related diseases .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₃₆O₆ |
| Molecular Weight | 540.65 g/mol |
| CAS Number | 4132-28-9 |
| Antimicrobial Activity | Effective against S. aureus, E. coli |
| Antioxidant Activity | Significant (DPPH/ABTS) |
| Cytotoxicity | Selective towards cancer cells |
Propiedades
Fórmula molecular |
C20H24O6 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
6-(hydroxymethyl)-3,4-bis(phenylmethoxy)oxane-2,5-diol |
InChI |
InChI=1S/C20H24O6/c21-11-16-17(22)18(24-12-14-7-3-1-4-8-14)19(20(23)26-16)25-13-15-9-5-2-6-10-15/h1-10,16-23H,11-13H2 |
Clave InChI |
SEJPLCXOYKLKOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















